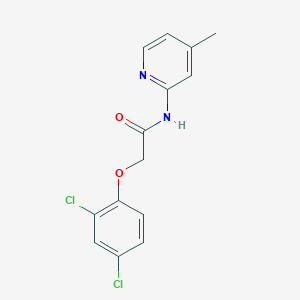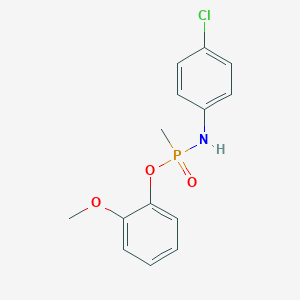
4-chloro-N-(4-fluorophenyl)benzenesulfonamide
Descripción general
Descripción
4-chloro-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9ClFNO2S. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .Molecular Structure Analysis
The molecular structure of 4-chloro-N-(4-fluorophenyl)benzenesulfonamide can be represented by the linear formula C12H9ClFNO2S . The molecular weight of this compound is 285.72g/mol.Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
- 4-chloro-N-(4-fluorophenyl)benzenesulfonamide exhibits a unique three-dimensional architecture in its crystal structure, highlighted by C—H⋯O intermolecular interactions. This makes it significant in crystallography and molecular design studies (Rodrigues et al., 2015).
2. Biochemical Evaluation
- The compound's derivatives demonstrate inhibitory effects on human carbonic anhydrase I and II, indicating potential for therapeutic application in diseases where these enzymes are implicated (Gul et al., 2016).
3. Antimicrobial and Anticancer Potential
- Derivatives of 4-chloro-N-(4-fluorophenyl)benzenesulfonamide exhibit in vitro antimicrobial and anticancer activities. This suggests its derivatives can be valuable in developing treatments for certain infections and cancers (Kumar et al., 2014).
4. Antitumor Activity
- Some derivatives of this compound have shown promising in vitro antitumor activity, especially against non-small cell lung cancer and melanoma cell lines. This indicates its potential in cancer research and therapy (Sławiński & Brzozowski, 2006).
5. Kynurenine 3-Hydroxylase Inhibition
- Derivatives of 4-chloro-N-(4-fluorophenyl)benzenesulfonamide have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in neurological processes. This could have implications for neurological research and treatment (Röver et al., 1997).
6. Sensing Applications
- A colorimetric and fluorescence probe based on a derivative of this compound has been developed for the selective detection of Sn2+ ions in aqueous solutions, demonstrating its utility in environmental monitoring and biological imaging (Ravichandiran et al., 2020).
Propiedades
IUPAC Name |
4-chloro-N-(4-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXZXTLQAQDHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-fluorophenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Methyl-3-nitrophenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B402174.png)
![3-amino-2,8-dimethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B402175.png)

![ethyl 3-[1-(dimethylamino)ethylideneamino]-5-methyl-1H-indole-2-carboxylate](/img/structure/B402178.png)




![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-cyclohexyl-3-oxopropanamide](/img/structure/B402188.png)
![N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide](/img/structure/B402189.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B402190.png)
![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402192.png)
![2-oxo-N-(1-phenylethyl)-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B402193.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402196.png)